molecular formula C13H17NO2 B13890383 2-(5-Cyclohexylpyridin-2-yl)acetic acid

2-(5-Cyclohexylpyridin-2-yl)acetic acid

Cat. No.: B13890383
M. Wt: 219.28 g/mol
InChI Key: SOSCKHGGLWGABJ-UHFFFAOYSA-N
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Description

2-(5-Cyclohexylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to the pyridine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclohexylpyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2-bromopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through crystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclohexylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylpyridine ketones, while reduction can produce cyclohexylpyridine alcohols.

Scientific Research Applications

2-(5-Cyclohexylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Cyclohexylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetic acid
  • 2-(5-Methylpyridin-2-yl)acetic acid
  • 2-(5-Phenylpyridin-2-yl)acetic acid

Uniqueness

2-(5-Cyclohexylpyridin-2-yl)acetic acid is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(5-cyclohexylpyridin-2-yl)acetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,15,16)

InChI Key

SOSCKHGGLWGABJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)CC(=O)O

Origin of Product

United States

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